2',3,5,7-Tetrahydroxyflavanone
Overview
Description
2',3,5,7-Tetrahydroxyflavanone, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₂O₆ and its molecular weight is 288.25 g/mol. The purity is usually 95%.
The exact mass of the compound Dihydrodatiscetin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidative and Anti-inflammatory Properties
Dihydrodatiscetin, also known as dihydromyricetin, is recognized for its potent antioxidative and anti-inflammatory capabilities. This flavonoid, isolated from plants like Ampelopsis grossedentata, has demonstrated effectiveness in scavenging reactive oxygen species (ROS) and thus protecting against oxidative stress. These properties make it beneficial for health, with minimal adverse effects. Its antioxidative action can also selectively target cancer cells while sparing normal cells (Li et al., 2017).
Anticancer Potential
Dihydrodatiscetin has shown promising anticancer activities. Its ability to potentiate ROS generation helps counteract cancer cells selectively. This selective action provides a basis for its potential use in cancer treatment (Li et al., 2017).
Metabolic Disease Management
Studies have highlighted the role of dihydrodatiscetin in the treatment of metabolic diseases such as diabetes mellitus, atherosclerosis, nonalcoholic fatty liver disease, and osteoporosis. Its multitarget approach in treating these conditions underscores its versatility as a potential therapeutic agent (Tong et al., 2019).
Cardiovascular Health
Dihydrodatiscetin has been studied for its protective effects against cardiovascular diseases. Its antioxidative properties play a key role in this aspect, potentially offering a therapeutic approach for cardiovascular health management (Zhe, 2010).
Glucose and Lipid Metabolism Improvement
Clinical trials have shown that dihydrodatiscetin can significantly improve glucose and lipid metabolism. This is particularly evident in the context of conditions like nonalcoholic fatty liver disease, where it has shown to impact various biochemical parameters positively (Chen et al., 2015).
Neuroprotective and Immunomodulatory Effects
Dihydrodatiscetin has demonstrated neuroprotective effects, making it a potential candidate for treating neuropathic pain and other neurological disorders. It may also exhibit immunomodulatory effects, which could be valuable in various medical applications (Weidmann, 2012).
Antibacterial Properties
Its antibacterial properties, especially against pathogens like Vibrio parahaemolyticus, highlight its potential as a natural antibacterial agent. This application could be particularly relevant in controlling pathogen growth in aquatic foods and related industries (Liu et al., 2016).
Enhancing Insulin Sensitivity
Dihydrodatiscetin has been shown to enhance insulin sensitivity, thereby playing a crucial role in managing glucose homeostasis. This property is particularly relevant for the treatment of type 2 diabetes and insulin resistance (Le et al., 2016).
Atherosclerosis Management
Research has indicated that dihydromyricetin could reduce atherosclerosis. Its effects include improving endothelial dysfunction, inhibiting macrophage foam cell formation, and exerting anti-inflammatory and antioxidative actions, which are crucial in managing atherosclerosis (Liu et al., 2017).
Application in Poultry Industry
In the poultry industry, dihydrodatiscetin has been used as a dietary supplement to enhance the meat quality of broiler chickens. Its antioxidant properties contribute to better growth rates and overall meat productivity (Kuzmina & Petrov, 2021).
Biochemical Analysis
Biochemical Properties
It is known that flavonoids, the class of compounds to which 2’,3,5,7-Tetrahydroxyflavanone belongs, interact with various enzymes, proteins, and other biomolecules . For instance, flavonoids have been shown to inhibit the activities of reverse transcriptase and cellular DNA and RNA polymerases .
Cellular Effects
For example, flavonoids have been reported to have antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . These effects are likely due to the influence of flavonoids on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Flavonoids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2’,3,5,7-Tetrahydroxyflavanone in laboratory settings are not well-documented. Flavonoids have been shown to have different effects over time. For example, certain flavonoids have been shown to inhibit the activity of reverse transcriptase almost completely at a concentration of 1 pg/ml .
Metabolic Pathways
Flavonoids are known to be involved in various metabolic pathways .
Transport and Distribution
Flavonoids are known to interact with various transporters and binding proteins .
Subcellular Localization
Flavonoids are known to be localized in various subcellular compartments .
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,14-18,20H/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNCWLSOQIVKIX-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953481 | |
Record name | 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31477-95-9 | |
Record name | 2',3,5,7-Tetrahydroxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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